Octanoic-2,2-D2 acid
Overview
Description
Octanoic-2,2-D2 acid, also known as α-Dideuterooctanoic acid, is a stable isotope-labeled compound. It is a derivative of octanoic acid, where two hydrogen atoms at the second carbon position are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Octanoic-2,2-D2 acid, also known as 2,2-Dideuteriooctanoic acid, is a deuterium-labeled form of Octanoic acid
Mode of Action
Octanoic acid, also known as caprylic acid, is a medium-chain fatty acid that produces ketone bodies through β-oxidation . Given the structural similarity, this compound might interact with its targets in a similar manner, leading to the production of ketone bodies.
Biochemical Pathways
Octanoic acid is known to be involved in the β-oxidation pathway . This pathway is crucial for the metabolism of medium-chain fatty acids, leading to the production of ketone bodies.
Pharmacokinetics
A study on 1-octanol, a related compound, found that octanoic acid is the product of rapid 1-octanol metabolism . The temporal profile of efficacy closely matches the plasma concentration of octanoic acid . This suggests that this compound might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The non-deuterated form, octanoic acid, has been used to induce ketosis in epileptic patients to reduce the frequency and severity of seizures . This suggests that this compound might have similar effects.
Action Environment
Octanoic acid is readily biodegradable and its presence in the environment can be broken down by microbial action . Direct disposal of octanoic acid into the environment can cause harm to aquatic life and therefore must be avoided . This suggests that environmental factors could influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
The metabolism of these MCFAs can contribute to the production of ketone bodies, which serve as alternative energy substrates for the brain
Cellular Effects
Studies on Octanoic acid, a similar medium-chain fatty acid, suggest that it can cause membrane stress in yeast cells . It’s also been suggested that Octanoic acid can promote GABA synthesis in neurons via elevated glutamine supply
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic-2,2-D2 acid typically involves the deuteration of octanoic acid. One common method is the reaction of 1-bromohexane with acetic acid-D4, followed by a series of purification steps to isolate the desired product . The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at the specific positions.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems. The final product is typically supplied as a neat liquid with a purity greater than 99% .
Chemical Reactions Analysis
Types of Reactions
Octanoic-2,2-D2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
Oxidation: Formation of octanoic ketone or aldehyde.
Reduction: Formation of octanol.
Substitution: Formation of octanoyl chloride or bromide.
Scientific Research Applications
Octanoic-2,2-D2 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of fatty acids.
Industry: Applied in the development of stable isotope-labeled standards for analytical methods .
Comparison with Similar Compounds
Similar Compounds
Octanoic acid: The non-deuterated form of Octanoic-2,2-D2 acid.
Decanoic acid: A similar medium-chain fatty acid with a longer carbon chain.
Hexanoic acid: A shorter-chain fatty acid with similar properties
Uniqueness
This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate and sensitive detection in analytical methods, making it a valuable tool in various scientific studies .
Properties
IUPAC Name |
2,2-dideuteriooctanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i7D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-RJSZUWSASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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